Cas no 933-52-8 (tetramethylcyclobutane-1,3-dione)

tetramethylcyclobutane-1,3-dione structure
933-52-8 structure
Nome del prodotto:tetramethylcyclobutane-1,3-dione
Numero CAS:933-52-8
MF:C8H12O2
MW:140.179682731628
MDL:MFCD00001331
CID:83224
PubChem ID:13617

tetramethylcyclobutane-1,3-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • tetramethylcyclobutane-1,3-dione
    • Tetramethyl-1,3-cyclobutanedione [Precursor to Dimethyl Ketene]
    • 2,2,4,4-tetramethylcyclobutane-1,3-dione
    • Tetramethyl-1.3-cyclobutanedione
    • TETRAMETHYL-1,3-CYCLOBUTANEDIONE
    • Dimethyl Ketene Dimer
    • 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
    • 2,2,4,4-Tetramethylcyclobutanedione
    • NSC 46472
    • NSC 72172
    • 1,3-Cyclobutanedione, tetramethyl- (6CI)
    • 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (ACI)
    • Tetramethylcyclobuta-1,3-dione
    • 2,2,4,4-tetramethylcyclobutan-1,3-dione
    • WLN: L4V CVTJ B1 B1 D1 D1
    • 2,2,4,4-tetramethyl-cyclobutane-1,3-dione
    • 2,4,4-Tetramethyl-1,3-cyclobutanedione
    • RT4AQ22KS4
    • 1,3,3-Tetramethylcyclobutanedione
    • 1.1.3.3-Tetramethylcyclobutandion-2.4
    • AI3-15918
    • AKOS004910158
    • HSDB 5522
    • NSC72172
    • DTXCID2024745
    • 2,4,4-Tetramethylcyclobutanedione
    • SY048707
    • InChI=1/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H
    • D0258
    • J-640318
    • SCHEMBL820210
    • NSC-46472
    • P10002
    • 2,2,4,4-Tetramethyl cyclobutane-1,3-dione
    • NSC-72172
    • 1,1,3,3-Tetramethylcyclobutanedione
    • Tetramethyl-1,3-cyclobutanedione, 99%
    • CS-0047858
    • NSC46472
    • 2, 2,4,4-tetramethyl-1,3-cyclobutanedione
    • CAS-933-52-8
    • J-800321
    • Tox21_301434
    • UNII-RT4AQ22KS4
    • 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-
    • SB12445
    • AS-50366
    • Q27288281
    • NCGC00256072-01
    • EINECS 213-269-6
    • CHEMBL3183999
    • 933-52-8
    • DTXSID4044745
    • NCIOpen2_000393
    • NS00039549
    • MFCD00001331
    • EN300-160112
    • MDL: MFCD00001331
    • Inchi: 1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
    • Chiave InChI: RGCDVHNITQEYPO-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C)(C)C(=O)C1(C)C

Proprietà calcolate

  • Massa esatta: 140.08400
  • Massa monoisotopica: 140.08373
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 34.1
  • Conta Tautomer: niente
  • XLogP3: 1.7

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.995±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 112.0 to 115.0 deg-C
  • Punto di ebollizione: 95-159 °C/750 mmHg(lit.)
  • Punto di infiammabilità: 74.3±17.4 ºC,
  • Indice di rifrazione: 1.4368 (589.3 nm 20 ºC)
  • Solubilità: Leggermente solubile (29 g/l) (25°C),
  • PSA: 34.14000
  • LogP: 1.19060
  • Solubilità: Non determinato

tetramethylcyclobutane-1,3-dione Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319
  • Dichiarazione di avvertimento: P261-P302+P352-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S24/25
  • RTECS:GU1775000
  • TSCA:Yes
  • Condizioni di conservazione:Sealed in dry,Room Temperature

tetramethylcyclobutane-1,3-dione Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A16297-10g
Tetramethylcyclobutane-1,3-dione, 99%
933-52-8 99%
10g
¥589.00 2023-02-25
Ambeed
A522670-100g
Tetramethylcyclobutane-1,3-dione
933-52-8 99%
100g
$83.0 2025-02-19
Apollo Scientific
OR933088-100g
Tetramethylcyclobutane-1,3-dione
933-52-8 99+%
100g
£67.00 2025-02-20
Enamine
EN300-160112-0.25g
tetramethylcyclobutane-1,3-dione
933-52-8 95%
0.25g
$19.0 2023-05-24
Enamine
EN300-160112-100.0g
tetramethylcyclobutane-1,3-dione
933-52-8 95%
100g
$279.0 2023-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T47720-5g
Tetramethylcyclobutane-1,3-dione
933-52-8 99%
5g
¥30.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161562-100g
tetramethylcyclobutane-1,3-dione
933-52-8 >99.0%(GC)
100g
¥552.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161562-5g
tetramethylcyclobutane-1,3-dione
933-52-8 >99.0%(GC)
5g
¥68.90 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0258-5g
tetramethylcyclobutane-1,3-dione
933-52-8 99.0%(GC)
5g
¥625.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T47720-500g
Tetramethylcyclobutane-1,3-dione
933-52-8 99%
500g
¥1921.0 2024-07-18

tetramethylcyclobutane-1,3-dione Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: tert-Butyl methyl ether
Riferimento
Preparation of 2,2,4,4-tetrasubstituted 1,3,5-cyclohexanetriones from cyclobutan-1,3-diones.
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Alumina ,  Lanthanum ,  Silica ;  400 °C
Riferimento
Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
, Korea, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Cobalt chloride (CoCl2)
Riferimento
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

Synthetic Routes 4

Condizioni di reazione
1.1 2 - 24 h, 75 °C
Riferimento
Method and device for preparation of compounds using isobutyric acid and acetic anhydride
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 30 kPa, 480 °C
1.2 Solvents: Dimethyl adipate ,  1,3-Dimethyl 1,3-cyclohexanedicarboxylate ;  80 min, 120 °C
Riferimento
Method for synthesizing 2,2,4,4-tetramethyl-1,3-cyclobutanedione
, China, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: (Trifluoromethyl)trimethylsilane Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, 0 - 5 °C
Riferimento
Studies on reactions of thioketones with trimethyl(trifluoromethyl)silane catalyzed by fluoride ions
Mloston, Grzegorz; Prakash, G. K. Surya; Olah, George A.; Heimgartner, Heinz, Helvetica Chimica Acta, 2002, 85(6), 1644-1658

Synthetic Routes 7

Condizioni di reazione
1.1 25 °C
Riferimento
Preparation of tetramethyl cyclobutanedione
, China, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Chloroform ;  rt
Riferimento
2,2,4,4-Tetramethylcyclobutane-1-one-3-thione
Heimgartner, Heinz; Mloston, Grzegorz, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-6

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Propyl ether ;  15 h, reflux
Riferimento
Method for preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
, China, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Zinc Solvents: Ethyl acetate ;  30 min, 40 °C; 20 h, 40 °C → 68 °C
Riferimento
Method for producing 2,2,4,4-tetramethyl-1,3-cyclobutanediol using triethylamine and metal powder
, China, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  rt → 70 °C; 2 h, 0.02 MPa, 70 °C
Riferimento
Process for preparation of 2-amino-2-methyl-1-propionate
, China, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Tetrahydrofuran ,  Water
Riferimento
1,3-dipolar cycloadditions. Part 122; cycloadditions of "thiocarbonyl ylides" with tetracyanoethylene (=ethenetetracarbonitrile): interception of intermediates
Huisgen, Rolf; Mloston, Grzegorz; Langhals, Elke, Helvetica Chimica Acta, 2001, 84(6), 1805-1820

Synthetic Routes 13

Condizioni di reazione
1.1 6 h, 120 °C
Riferimento
Preparation and application of ketene compounds
, China, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Solvents: Isobutyl isobutyrate ;  48 h, 25 °C
Riferimento
Synthetic preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione
, China, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 400 - 600 °C
Riferimento
Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
, Korea, , ,

Synthetic Routes 16

Condizioni di reazione
Riferimento
Ketene cycloadditions
Hyatt, John A.; Raynolds, Peter W., Organic Reactions (Hoboken, 1994, 45,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Dodecane Solvents: Ethanol ;  60 min, 0.5 MPa, 120 °C
Riferimento
Preparation method of 2,2,4,4-tetramethylcyclobutane-1,3-dione and 2,2,4,4-tetramethylcyclobutane-1,3-diol from dimethylketene by using low-boiling point solvent
, China, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Isopropanol
Riferimento
2,2,4,4-Tetramethylcyclobutane-1,3-dithione
Heimgartner, Heinz; Mloston, Grzegorz, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

tetramethylcyclobutane-1,3-dione Raw materials

tetramethylcyclobutane-1,3-dione Preparation Products

tetramethylcyclobutane-1,3-dione Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:933-52-8)Tetramethyl-1,3-cyclobutanedione
2471802
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:933-52-8)tetramethylcyclobutane-1,3-dione
A859826
Purezza:99%
Quantità:500g
Prezzo ($):317.0